N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
Description
N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and carboxamide groups, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-butan-2-yl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-10(2)18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-6-5-7-13(8-12)21(23)24/h5-10H,4H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJMHGJLQRIMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole core. This intermediate is then subjected to further functionalization to introduce the sec-butyl, methyl, and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions in green solvents have been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with imidazo-thiazole structures exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
A study highlighted that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Applications
The anticancer properties of N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide have also been investigated. It has shown effectiveness against various cancer cell lines, including breast and pancreatic cancer.
Case Study: Anticancer Mechanism
A recent study explored the mechanism of action for this compound against pancreatic ductal adenocarcinoma. The findings indicated that it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 µM | Tubulin polymerization inhibition |
| Panc-1 (Pancreatic) | 10 µM | Induction of apoptosis |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key insights from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Nitrophenyl substitution | Enhances anticancer potency |
| Sec-butyl group | Improves solubility and bioavailability |
| Methyl group at position 3 | Increases antimicrobial efficacy |
Mechanism of Action
The mechanism of action of N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer cells, it may interfere with signaling pathways and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[2,1-b]thiazole carboxamide analogues: These analogues have different functional groups attached to the imidazo[2,1-b]thiazole core, affecting their chemical properties and reactivity.
Uniqueness
N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as an anti-tubercular agent and its diverse reactivity make it a valuable compound for further research and development .
Biological Activity
N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H19N3OS
- Molecular Weight : 313.4 g/mol
- IUPAC Name : N-butan-2-yl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3OS |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 852135-53-6 |
| Physical Form | Solid |
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. A study on related compounds demonstrated potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, suggesting that similar derivatives may also show efficacy against various cancer types. The structure of this compound suggests it could interact with critical cellular pathways involved in cancer proliferation and survival.
Key Findings :
- The compound's structural features may enhance its binding affinity to target proteins involved in cancer cell signaling.
- In vitro studies are necessary to confirm its effectiveness against specific cancer cell lines.
Antimicrobial Activity
The thiazole moiety is known for its antibacterial properties. Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazoles have been reported to exhibit MIC values as low as 0.008 μg/mL against various pathogens.
Case Study :
A recent investigation into thiazole derivatives revealed that certain compounds displayed higher potency than standard antibiotics like ampicillin. This suggests that this compound could be a candidate for further evaluation in antimicrobial applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence their potency and selectivity.
Table 2: Summary of SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at C3 | Increases lipophilicity and potency |
| Nitro group at C6 | Enhances interaction with target enzymes |
| Sec-butyl substitution | Improves solubility and bioavailability |
The precise mechanism by which this compound exerts its biological effects requires further elucidation. Preliminary hypotheses suggest that it may inhibit key enzymes involved in cell proliferation or induce apoptosis in malignant cells.
Q & A
Q. What are the standard synthetic routes for imidazo[2,1-b]thiazole carboxamides, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Cyclization : Ethyl 2-chloro-3-oxobutanoate reacts with precursor amines under reflux in 1,4-dioxane to form the imidazo[2,1-b]thiazole core .
- Ester Hydrolysis : LiOH-mediated hydrolysis converts esters to carboxylic acids, confirmed by loss of ethoxy proton signals in NMR (e.g., δ 12.08 ppm for acid intermediates) .
- Amide Coupling : Carboxylic acids react with amines (e.g., n-Boc piperazine) using HATU and Hunig’s base, validated by mass spectrometry (e.g., [M+1] peaks) .
- Click Chemistry : Post-functionalization with azides/alkynes via Cu-catalyzed reactions enhances structural diversity .
Optimization Factors : Solvent choice (acetonitrile for facile isolation), temperature (reflux for cyclization), and catalyst selection (e.g., HgO for dehydrosulfurization in heterocycle formation) improve yields (42–72%) .
Q. How are imidazo[2,1-b]thiazole derivatives characterized structurally?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm, NH stretches at ~3300 cm) .
- NMR Spectroscopy :
- NMR confirms substituent integration (e.g., methyl singlet at δ 2.28 ppm) .
- NMR assigns carbonyl carbons (e.g., ~165–175 ppm for amides) .
- Mass Spectrometry : [M+1] peaks (e.g., m/z = 261.2 for ethyl esters) validate molecular weights .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages (e.g., C: 59.47%, H: 3.04% for bromophenyl derivatives) confirm purity .
Q. What are the critical challenges in synthesizing nitro-substituted imidazo[2,1-b]thiazoles?
- Steric Hindrance : Bulky 3-nitrophenyl groups may reduce cyclization efficiency, requiring prolonged reflux .
- Byproduct Formation : Nitro groups can participate in unintended side reactions (e.g., reduction during Pd-catalyzed couplings), necessitating inert atmospheres .
- Purification : High-melting solids (220–258°C) may require column chromatography or recrystallization (e.g., methanol/CHCl) .
Advanced Research Questions
Q. How can molecular docking elucidate the biological activity of imidazo[2,1-b]thiazole carboxamides?
- Target Selection : Glypican-3 (GPC-3) in hepatocellular carcinoma is a validated target. Docking studies assess binding energy (e.g., –9.5 to –11.2 kcal/mol) and interactions (e.g., hydrogen bonds with Arg, hydrophobic contacts) .
- Protocol : Use software like AutoDock Vina. Prepare ligands (optimized geometries) and proteins (PDB: 5U5F for GPC-3). Validate with co-crystallized ligands (RMSD < 2.0 Å) .
- Outcome : Compounds with 3-nitrophenyl groups show enhanced π-π stacking with Phe, correlating with anti-proliferative IC values of 2.5–8.7 µM in HepG2 cells .
Q. What strategies resolve contradictions in biological activity data across imidazo[2,1-b]thiazole analogues?
Q. How are computational methods applied to optimize imidazo[2,1-b]thiazole pharmacokinetics?
Q. What role do imidazo[2,1-b]thiazoles play in multi-target drug discovery?
- Dual Inhibitors : Derivatives like N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide modulate Sirtuin (IC = 0.8 µM) and FLT3 (IC = 1.2 nM), linking anti-diabetic and anti-cancer activity .
- Mechanistic Studies : Transcriptomics (RNA-seq) and phosphoproteomics identify off-target effects (e.g., PDGFRα inhibition at 10 nM) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) | FT-IR (cm) |
|---|---|---|---|
| Amide NH | 8.5–9.2 (s, 1H) | 165–175 (C=O) | 3250–3350 (N-H) |
| sec-Butyl CH | 1.0–1.2 (d, 3H) | 20–25 (CH) | 2850–2950 (C-H) |
| Nitro (Ar-NO) | – | 148–152 (C-NO) | 1520, 1350 (NO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
